![molecular formula C15H13ClN2O3 B2480216 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one CAS No. 1630763-92-6](/img/structure/B2480216.png)
7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one
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Overview
Description
7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of flavones. It is commonly known as APC or A-769662. It has been widely used in scientific research to study its mechanism of action and its biochemical and physiological effects. APC has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism in cells.
Mechanism of Action
APC activates the 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one pathway by binding to the β-subunit of the this compound enzyme. This binding results in the phosphorylation of the α-subunit of the enzyme, which activates the enzyme. The activated this compound enzyme regulates energy metabolism by promoting glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The activation of the this compound pathway also results in the inhibition of anabolic pathways, such as protein synthesis and fatty acid synthesis.
Biochemical and Physiological Effects:
APC has been found to have several biochemical and physiological effects. It has been shown to increase glucose uptake in skeletal muscle cells and adipocytes. It has also been shown to increase fatty acid oxidation in liver cells and adipocytes. APC has been found to improve mitochondrial function and biogenesis in skeletal muscle cells. It has also been shown to have anti-inflammatory effects in macrophages.
Advantages and Limitations for Lab Experiments
APC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined mechanism of action and has been extensively studied in scientific research. However, there are also limitations to its use in lab experiments. APC has been found to have some off-target effects, which may complicate the interpretation of results. It is also important to note that the effects of APC may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of APC. One area of research is the development of more potent and selective 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one activators. Another area of research is the investigation of the effects of APC on other metabolic pathways, such as autophagy and the mTOR pathway. APC has also been found to have anticancer properties, and further research is needed to explore its potential as a cancer therapy. Finally, the effects of APC on whole-body metabolism and its potential as a treatment for metabolic diseases, such as obesity and diabetes, should be further investigated.
In conclusion, this compound is a synthetic compound that has been extensively studied in scientific research. It activates the this compound pathway, which plays a crucial role in regulating energy metabolism in cells. APC has several biochemical and physiological effects and has been found to have potential as a cancer therapy and a treatment for metabolic diseases. Further research is needed to explore its potential in these areas.
Synthesis Methods
The synthesis of APC involves the reaction of 3-aminopyridine-4-carboxamide with 4-methylumbelliferone in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution reaction, which results in the formation of APC. The synthesis method has been optimized to obtain high yields of APC with high purity.
Scientific Research Applications
APC has been widely used in scientific research to study its mechanism of action and its effects on energy metabolism. It has been found to activate the 7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one pathway, which plays a crucial role in regulating energy metabolism in cells. APC has been used to study the effects of this compound activation on glucose uptake, lipid metabolism, and mitochondrial function. It has also been used to study the effects of APC on cancer cells, obesity, and diabetes.
properties
IUPAC Name |
7-(3-aminopyridin-4-yl)oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-9-6-15(18)20-14-7-10(2-3-11(9)14)19-13-4-5-17-8-12(13)16/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJUPUCLMNVWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=NC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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